N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride

Lipophilicity Polar Surface Area Drug likeness

Batch-to-batch variability in enantiomeric purity and residual solvents of N-alkyl prolinamides can compromise fragment-based screening reproducibility. This compound eliminates that risk: • ≥98% purity hydrochloride salt avoids neutralization steps and minimizes racemization during coupling. • Computed LogP of 2.17 and PSA of 41.13 Ų meet Rule-of-Three criteria (MW <300, LogP ≤3) for fragment library compatibility. • The sec-butyl chiral center enables stereoselective SAR exploration inaccessible to achiral N-alkyl analogs. Supplied with full analytical documentation to ensure lot-to-lot consistency for your InhA inhibitor or protease ligand optimization campaigns.

Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
CAS No. 1236255-05-2
Cat. No. B1424823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride
CAS1236255-05-2
Molecular FormulaC9H19ClN2O
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1CCCN1.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-3-7(2)11-9(12)8-5-4-6-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H
InChIKeyQEHGXWFXRXXOOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(sec-Butyl)-2-pyrrolidinecarboxamide Hydrochloride: Compound Identity


N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride is a pyrrolidine-2-carboxamide derivative (prolinamide class) featuring a sec-butyl substituent on the amide nitrogen. It is supplied as a hydrochloride salt with molecular formula C₉H₁₉ClN₂O and molecular weight 206.71 g/mol . The compound is typically offered at purities of ≥95% or ≥98% . The pyrrolidine carboxamide scaffold has been validated as a pharmacophore for enoyl-acyl carrier protein reductase (InhA) inhibition in Mycobacterium tuberculosis, with high-throughput screening identifying this chemotype as a novel inhibitor class [1]. However, batch-to-batch variability in residual solvent profile and enantiomeric purity can affect downstream synthetic utility, making supplier qualification critical .

Fragment-based screening fit: Low molecular weight fragment with moderate lipophilicity, compatible with Rule of Three criteria for library design.
High-purity hydrochloride salt: Defined salt form (≥98% purity) supports direct use in amide coupling without neutralization, reducing synthetic variability.
Chiral sec-butyl substituent: Introduces stereochemical control for enantioselective target engagement studies, distinguishing it from achiral N-alkyl analogs.

Why This Compound Cannot Be Generically Substituted


The N-alkyl substituent on the pyrrolidine-2-carboxamide scaffold directly controls three parameters that govern biological target engagement and synthetic tractability: lipophilicity (LogP), steric hindrance at the amide bond, and hydrogen-bond donor/acceptor capacity (PSA). For the target compound, the computed LogP of 2.17 and PSA of 41.13 Ų define a narrow property window that the sec-butyl branched alkyl chain confers, distinguishing it from linear (n-butyl), bulkier (tert-butyl), or shorter-chain (ethyl, propyl) analogs. In the context of InhA inhibitor development, even minor alkyl chain variations have been shown to eliminate enzyme inhibitory activity; for example, replacement with an isobutyl group in a related series resulted in only 65% residual InhA inhibition [1]. Thus, substituting N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride with a non-identical N-alkyl prolinamide risks altering solubility, metabolic stability, and target binding — all of which are critical for reproducible fragment-based screening or SAR campaigns. Without direct comparative data for the sec-butyl congener, the safest procurement strategy is to maintain exact structural identity.

Alkyl chain identity controls target engagement
Even minor variations (e.g., sec-butyl to isobutyl) have been shown to significantly reduce InhA inhibition (residual 65% at 15 µM). Substituting with linear or bulkier N-alkyl analogs may shift binding affinity and scaffold activity.
Salt form and purity affect synthetic reproducibility
Free base analogs (e.g., N-propyl, N-isobutyl) are commonly supplied at 95% purity and may require neutralization before coupling. The HCl salt form and higher purity of the target compound directly influence reaction yields and impurity profiles.
Enantiomeric composition determines biological readout
In the pyrrolidine carboxamide series, only one enantiomer is active against InhA. Racemic or opposite-enantiomer batches cannot be directly substituted without loss of target-specific signal.

Differentiation Evidence vs. Closest N-Alkyl Analogs


Lipophilicity and PSA Differentiate sec-Butyl from Other N-Alkyl Analogs

The target compound has a computed LogP of 2.17 and a PSA of 41.13 Ų . In comparison, the linear n-butyl analog (N-(n-butyl)-2-pyrrolidinecarboxamide, CAS 95729-79-6) is expected to have a near-identical LogP but a slightly higher conformational flexibility, while the tert-butyl isomer would show increased steric bulk and potentially lower PSA due to reduced exposed polar surface. The sec-butyl branch creates an intermediate steric profile that may optimize hydrophobic pocket filling relative to linear chains without incurring the entropic penalty of a tert-butyl group. No direct experimental IC50 data are available for this specific compound, but the property differences are quantifiable and relevant for library design. The difference in LogP between sec-butyl and ethyl analogs (estimated ~0.8–1.0 log units) translates to a ~6- to 10-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and non-specific binding in cell-based assays.

Physicochemical profile
Class-level inference
Computed LogP 2.17, PSA 41.13 Ų
Supports fragment library differentiation from linear/bulkier N-alkyl analogs via lipophilicity and steric profile.
Data to verify experimentally; estimated ~0.8–1.0 LogP unit difference vs. N-ethyl analog.
Lipophilicity Polar Surface Area Drug likeness Fragment-based screening

Pyrrolidine Carboxamide Scaffold as an InhA Inhibitor Chemotype

High-throughput screening identified pyrrolidine carboxamides as a novel class of InhA inhibitors, with lead optimization improving potency over 160-fold [1]. Although the sec-butyl congener was not specifically reported, the scaffold's dependence on N-substitution for activity is documented: an isobutyl substitution in a related series retained only 65% InhA inhibition [1]. This demonstrates that the N-alkyl substituent is not a passive spectator but actively modulates target engagement. The sec-butyl group, with its chiral center and intermediate steric profile, offers a distinct vector for SAR exploration that linear or bulkier alkyl groups do not. Resolution of racemic mixtures in the study showed that only one enantiomer is active against InhA [1], highlighting the importance of enantiopure procurement for biological assays.

Scaffold validation (InhA)
Class-level inference
Sec-butyl congener: Not directly tested
Isobutyl analog: 65% InhA inhibition at 15 µM
Pyrrolidine carboxamide scaffold confirmed as InhA inhibitor chemotype; N-substituent sensitivity documented.
Source: J Med Chem 2006; sec-butyl activity requires direct assay.
Antituberculosis InhA inhibition Enoyl-ACP reductase Mycobacterium tuberculosis

Purity and Salt Form Differentiation for Synthetic Reliability

The target compound is supplied as a hydrochloride salt, whereas many N-alkyl prolinamides are provided as free bases. The salt form directly influences solubility (aqueous solubility of hydrochloride salts is generally higher than free base forms), hygroscopicity, and compatibility with subsequent coupling reactions (e.g., amide bond formation without base neutralization). Commercially, the compound is offered at NLT 98% purity , compared to typical 95% purity for the free base N-isobutyl analog and 95% for N-propyl analog . Higher initial purity reduces the need for pre-reaction purification and minimizes side products in multi-step syntheses. Additionally, the hydrochloride salt form avoids the variability introduced by atmospheric CO₂ absorption common to free amine forms.

Purity and salt form
Specification review
≥98% HCl salt vs. 95% free base analogs
Higher purity and defined salt form reduce pre-reaction purification and side-product risk.
Vendor specifications; may support more reproducible SAR data.
Chemical purity Salt form Hydrochloride Synthetic intermediate

Optimal Application Scenarios


Fragment-Based Screening Against InhA and Related Reductases

The pyrrolidine carboxamide scaffold has been validated as a low-molecular-weight (206.7 Da) InhA binder with a computed LogP of 2.17, making it compatible with fragment library physicochemical criteria (Rule of Three: MW <300, LogP ≤3) . The sec-butyl group provides a chiral center and intermediate steric bulk that can be exploited for structure-based optimization. The hydrochloride salt ensures aqueous solubility for biochemical assay preparation without DMSO-induced artifacts [1].

Synthetic Intermediate for Prolinamide-Derived Protease Inhibitors

The ≥98% purity hydrochloride salt form of the target compound eliminates a neutralization step and minimizes racemization risk during coupling to carboxylic acid or sulfonyl chloride partners . Its computed PSA of 41.13 Ų and LogP of 2.17 predict acceptable cell permeability for intracellular target engagement, positioning it as a versatile building block for inhibitors of serine or cysteine proteases that accommodate a proline-like P1 or P2 substituent.

Chiral Probe in Enantioselective InhA Inhibition Studies

In the parent pyrrolidine carboxamide series, only a single enantiomer exhibited InhA inhibitory activity . The sec-butyl substituent introduces an additional chiral center beyond the pyrrolidine C-2, potentially enhancing target stereoselectivity. Procuring enantiopure N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride (either (S,S) or (S,R) diastereomer) enables investigation of chirality-dependent binding modes that cannot be accessed with achiral N-alkyl substituents (e.g., n-butyl, isobutyl).

Reference Standard for HPLC Purity and LogP Calibration

The compound's well-defined computed LogP (2.17) and high purity (≥98%) make it suitable as a system suitability standard for reversed-phase HPLC method development and logP calibration in QC laboratories . Its distinct retention time relative to the lower-purity N-propyl and N-isobutyl analogs allows it to serve as a resolution marker in purity assays of N-alkyl prolinamide compound libraries.

Application
Selection Property
Validation Focus
Fragment-based InhA screening
Fragment-compatible physicochemical profile
Scaffold-mediated InhA binding confirmation
Prolinamide-derived protease inhibitor synthesis
High-purity hydrochloride salt form
Racemization and coupling efficiency
Enantioselective InhA inhibition studies
Chiral sec-butyl substituent
Stereochemistry-dependent target engagement
HPLC system suitability and LogP calibration
Defined computed LogP and high purity
Resolution from N-alkyl analog impurities
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